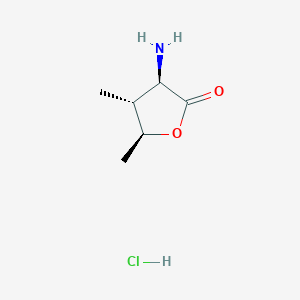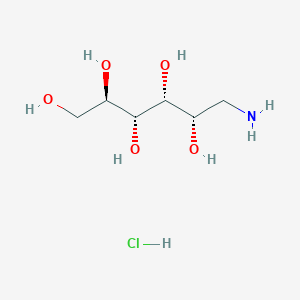
(3-Ethylamino-phenyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
PCl3-Mediated Transesterification and Aminolysis
- A novel protocol involving the conversion of tert-butyl esters into esters and amides in one-pot under air has been developed. This method involves the formation of an acid chloride in situ, which is followed by reactions with alcohols or amines to afford the desired products .
Boron Trifluoride Etherate Catalysis
- An efficient and safe method for the preparation of tertiary butyl esters of Nα-protected amino acids from tert-butanol was developed. The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
-
Transesterification and Aminolysis
- The compound undergoes transesterification and aminolysis reactions, which involve the conversion of esters into other esters and amides. These reactions are typically mediated by phosphorus trichloride (PCl3) and occur under mild conditions .
-
Oxidation and Reduction
- While specific oxidation and reduction reactions for this compound were not detailed, it is common for such compounds to undergo these types of reactions depending on the functional groups present.
Common Reagents and Conditions
Phosphorus Trichloride (PCl3): Used for transesterification and aminolysis reactions.
Boron Trifluoride Etherate: Used as a catalyst for esterification reactions.
Major Products Formed
Scientific Research Applications
(3-Ethylamino-phenyl)-carbamic acid tert-butyl ester has several applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis for the preparation of various esters and amides.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology
- Utilized in the synthesis of bioactive molecules and pharmaceuticals.
- Investigated for its potential biological activities and interactions with biological targets.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
-
Industry
- Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3-Ethylamino-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
-
Formation of Acid Chlorides
-
Catalysis
Comparison with Similar Compounds
Similar Compounds
-
tert-Butyloxycarbonyl-Protected Amino Acids
-
Diethyl Malonate
Uniqueness
Versatility in Reactions:
Efficiency in Synthesis:
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl N-[3-(ethylamino)phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-5-14-10-7-6-8-11(9-10)15-12(16)17-13(2,3)4/h6-9,14H,5H2,1-4H3,(H,15,16) |
InChI Key |
IUHGGGKETPUZNE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


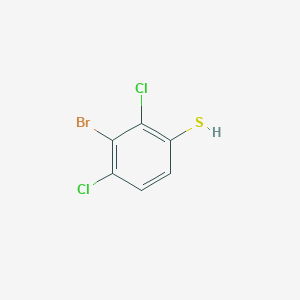
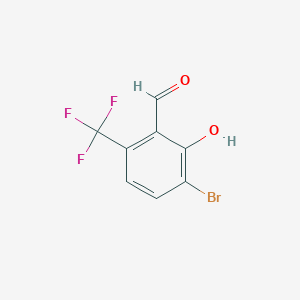
![[2-(4-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12852567.png)
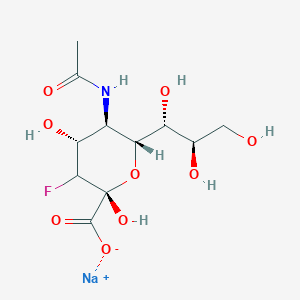
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12852581.png)
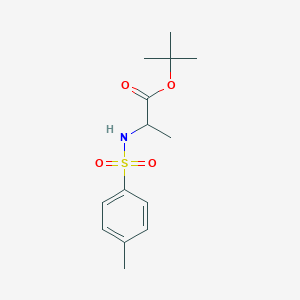


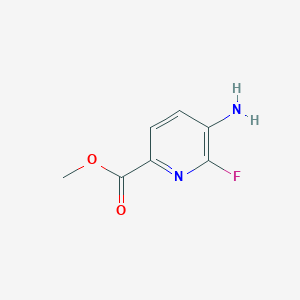
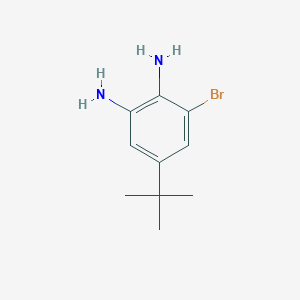
![[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde](/img/structure/B12852622.png)
